Phytane

Übersicht

Beschreibung

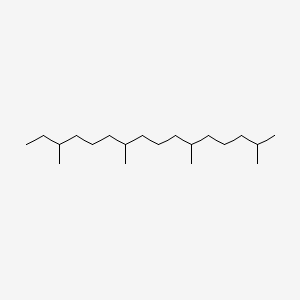

Phytane, formally known as 2,6,10,14-tetramethylhexadecane , is a branched hydrocarbon compound. It contains three chiral centers, resulting in eight possible stereoisomers. Typically, it occurs as a mixture of most, if not all, of its isomers. Unlike lower alkanes that are flammable and pose breathing hazards, phytane is essentially nonhazardous .

Wissenschaftliche Forschungsanwendungen

Geochemical Parameters

Environmental Studies

In environmental studies, phytane is a target compound for investigating oil spills . It’s a common constituent in petroleum and can be used for correlating oil and its source rock .

Chemistry

Phytane is a non-polar organic compound that is a clear and colorless liquid at room temperature . It has many structural isomers and stereoisomers due to its three stereo carbons, C-6, C-10, and C-14 .

Archaeal Membrane Lipids

The substituent of phytane is phytanyl. Phytanyl groups are frequently found in archaeal membrane lipids of methanogenic and halophilic archaea . This makes phytane an important compound in the study of archaea.

Biological Importance

Phytene, the singly unsaturated version of phytane, is found as the functional group phytyl in many organic molecules of biological importance such as chlorophyll, tocopherol (vitamin E), and phylloquinone (vitamin K1) .

Material Science

Thiophene derivatives, which include phytane, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Medicinal Chemistry

Phytane has been proven to be effectual drugs in present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions .

Coordination Chemistry

Thiophene derivatives, including phytane, find large application in coordination chemistry . They are used as intermediates in organic synthesis .

Wirkmechanismus

Target of Action

Phytane is an isoprenoid alkane formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . The primary target of phytane is the carotenoid biosynthesis pathway, specifically the enzyme Phytoene Synthase (PSY) . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway and is a major rate-limiting enzyme of carotenogenesis .

Mode of Action

Phytane interacts with its target, PSY, to modulate carotenoid biosynthesis. This interaction is regulated by various factors to respond to diverse developmental and environmental cues

Biochemical Pathways

Phytane plays a role in the carotenoid biosynthesis pathway. It is involved in the formation of carotenoids, a group of lipophilic isoprenoid metabolites that play diverse roles in plants as essential photoprotective and light-harvesting pigments in photosynthesis . The downstream effects of this pathway include the synthesis of carotenoids, which are important for human nutrition and health as dietary precursors of vitamin A and antioxidants .

Pharmacokinetics

It is known that phytane is a non-polar organic compound, which suggests that it may have good bioavailability due to its ability to cross biological membranes

Result of Action

The molecular and cellular effects of phytane’s action are largely related to its role in the carotenoid biosynthesis pathway. By interacting with PSY, phytane can influence the production of carotenoids, which have various roles in plants and are beneficial to human health .

Action Environment

Environmental factors can influence the action of phytane. For instance, PSY, the primary target of phytane, is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues . .

Eigenschaften

IUPAC Name |

2,6,10,14-tetramethylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYKPYDKXLHNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862339 | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phytane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 69-71 °C at 0.001 mm Hg | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

282.55 | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Phytane | |

Color/Form |

Clear, colorless liquid | |

CAS RN |

638-36-8 | |

| Record name | Phytane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14-Tetramethylhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14-tetramethylhexadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UZX1Q8TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phytane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

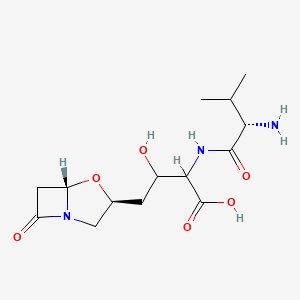

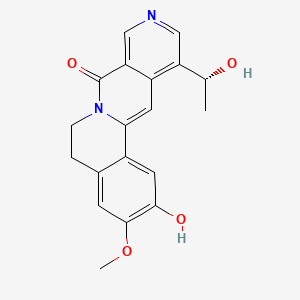

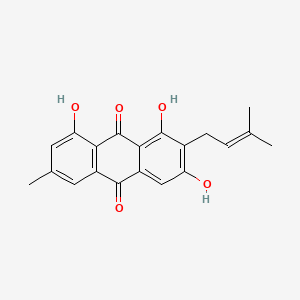

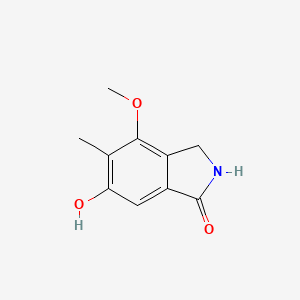

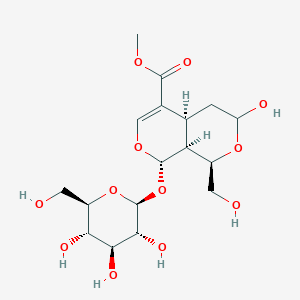

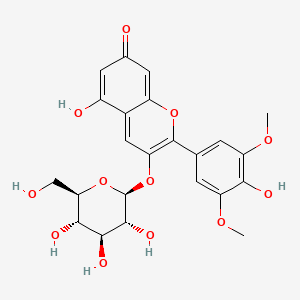

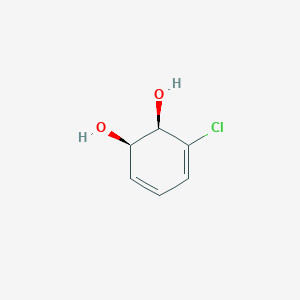

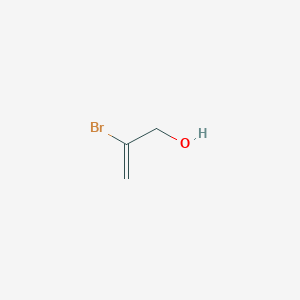

Feasible Synthetic Routes

Q & A

ANone: Phytane is widely recognized as a diagenetic product of phytol, a side-chain constituent of chlorophyll, the ubiquitous plant pigment [].

ANone: While phytol is a dominant source, research suggests additional sources contribute to phytane formation. The positive y-axis intercepts observed in linear relationships between phytane and other isoprenoids suggest a contribution from higher molecular weight "parent" compounds, the identities of which remain unclear [].

ANone: The ratio of pristane to phytane (Pr/Ph) provides insights into the depositional environment of source rocks. For instance, a Pr/Ph ratio greater than 1 suggests formation under reducing conditions and montmorillonite catalysis, while a ratio less than 1 points towards illite catalysis []. High Pr/Ph ratios in oils are associated with restricted marine basins receiving significant terrestrial organic matter input [].

ANone: Phytane, with the IUPAC name 2,6,10,14-tetramethylhexadecane, has a molecular formula of C20H42 and a molecular weight of 282.55 g/mol.

ANone: Gas chromatography, often coupled with mass spectrometry (GC/MS) is a common technique used to separate, identify, and quantify phytane in complex mixtures such as crude oil, sediments, and rock extracts [, , , ].

ANone: Yes, phytane and its stereoisomer, crocetane, can be separated using high-resolution gas chromatography with long HP-5 columns, achieving a resolution of up to 0.9. This separation allows for stable carbon isotope analysis of individual compounds, providing further insights into their origin [].

ANone: The ratio of pristane to n-C17 and phytane to n-C18 hydrocarbons serves as a valuable maturity indicator for petroleum. These ratios tend to decrease with increasing thermal maturity of the source rock [, , ].

ANone: Yes, the stable carbon isotopic composition of phytane, combined with other biomarkers and geochemical parameters, provides a powerful tool for correlating crude oils with their source rocks and understanding the paleoenvironment of their formation [, , , , ].

ANone: While considered relatively stable, pristane/phytane ratios can be influenced by weathering processes. In diesel fuel, significant variations in these ratios were observed alongside changes in other hydrocarbon indices after simulated weathering in seawater [].

ANone: Phytane, alongside other biomarkers, can be employed to assess the effectiveness of bioremediation strategies for oil spills. By monitoring the changes in phytane concentrations and ratios, researchers can evaluate the extent of hydrocarbon degradation [, , ].

ANone: The presence and distribution of phytane in ancient sediments, alongside other biomarkers, provide valuable information about past ecosystems, including the type of organisms present and the prevailing environmental conditions [, , ].

ANone: Further research is needed to fully understand the complex interplay of factors influencing phytane formation, degradation, and its application as a biomarker in diverse fields, including geochemistry, environmental science, and paleoclimatology [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid (3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) ester](/img/structure/B1196355.png)